ethyl 4,5-dimethyl-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate
Description
This compound features a hybrid heterocyclic architecture combining a pyrazolo[3,4-d]pyrimidin-4-one core with a thiophene-3-carboxylate moiety linked via a sulfanyl acetamido bridge. Key structural attributes include:
- Sulfanyl acetamido linker: This flexible bridge may modulate pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to rigid linkages like benzylidene groups .
Synthetic routes for analogous compounds often employ multi-component reactions (e.g., Biginelli or Gewald reactions) or condensation strategies involving thioacetamide intermediates .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-4-31-21(30)17-12(2)13(3)33-19(17)24-16(28)11-32-22-25-18-15(10-23-26-18)20(29)27(22)14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOXJJOCXYEXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the dimethyl and carboxylate groups. The pyrazolo[3,4-d]pyrimidin-6-yl moiety is then synthesized separately and attached to the thiophene ring through a sulfanyl linkage. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Core Heterocycle: The target compound’s pyrazolo-pyrimidinone core is distinct from thiazolo- or thieno-pyrimidines in electronic density and hydrogen-bonding capacity. Thiophene vs. Thiazole: The thiophene ring in the target compound offers π-π stacking versatility, whereas thiazole rings (e.g., in ) may improve metabolic stability via sulfur’s electron-withdrawing effects.
Linker Groups :
- The sulfanyl acetamido bridge in the target compound provides conformational flexibility, contrasting with rigid methylidene or benzylidene linkers in analogues . This flexibility may reduce steric hindrance in target binding but increase susceptibility to enzymatic cleavage.
Phenyl vs. Halogenated Aryl Groups: The 5-phenyl group on the pyrazolo-pyrimidinone may enhance aromatic stacking interactions, whereas halogenated aryl groups (e.g., in ) improve target affinity and resistance to oxidation.
Biological Activity
Ethyl 4,5-dimethyl-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in oncology and antimicrobial applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role as a scaffold in various bioactive molecules. The presence of sulfur and acetylamido groups enhances its potential for biological activity by modifying its interactions with biological targets. The structural complexity contributes to its potential as a kinase inhibitor , which is crucial for regulating various cellular processes involved in cancer and inflammation.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties through the inhibition of protein kinases. For instance:
- In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 1.1 µM to 3.3 µM .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. The compound has shown activity against both Gram-positive and Gram-negative bacteria , including Staphylococcus aureus and Escherichia coli . The dual action against cancer cells and bacteria makes it particularly valuable in treating patients who are immunocompromised due to cancer therapies .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidine derivatives inhibit specific kinases that are crucial for tumor growth and survival.
- Antibacterial Mechanisms : These compounds may interfere with bacterial DNA replication or protein synthesis, leading to cell death.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a thiophene ring substituted with an ethyl carboxylate group, a pyrazolo[3,4-d]pyrimidin-4-one core, and a sulfanylacetamido linker. The thiophene and pyrazolo-pyrimidine moieties contribute to π-π stacking interactions, while the sulfanyl group enables redox-sensitive reactivity (e.g., oxidation to sulfoxides) . The ester group offers hydrolytic versatility for derivatization.
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical?
Synthesis typically involves:
- Step 1: Coupling of a pyrazolo-pyrimidinone thiol with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Esterification or amidation of the thiophene carboxylate precursor using EDCI/HOBt or DCC . Key conditions include anhydrous solvents (DMF, DCM) and temperature control (40–60°C) to prevent side reactions .
Q. How is the compound characterized spectroscopically?
- NMR : Distinct signals for the pyrazolo-pyrimidine protons (δ 8.2–8.5 ppm), thiophene methyl groups (δ 2.1–2.3 ppm), and ester carbonyl (δ 165–170 ppm) .
- HRMS : Molecular ion peaks at m/z 541.6 (C₂₄H₂₃N₅O₆S₂) confirm molecular weight .
- X-ray crystallography (where applicable) validates the fused heterocyclic geometry .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfanylacetamido linker formation?
- Solvent selection : DMSO enhances nucleophilicity of the thiol group compared to DMF .
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) accelerates amide bond formation, reducing reaction time from 24h to 6h .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) improves purity to >95% .
Q. What strategies address contradictions in biological activity data across similar derivatives?
Discrepancies in enzyme inhibition (e.g., kinase assays) may arise from substituent electronic effects on the phenyl ring. For example:
- Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic kinase pockets, while electron-donating groups (-OCH₃) reduce activity .
- Dose-response assays and molecular docking simulations (using AutoDock Vina) can reconcile conflicting data by correlating structural features with IC₅₀ values .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Core modifications : Replacing the pyrazolo-pyrimidine with a triazolo-pyrimidine increases metabolic stability but reduces solubility .
- Linker optimization : Substituting the sulfanyl group with a sulfonyl improves oxidative stability but may hinder cell permeability .
- In vitro screening : Prioritize analogs with <10 µM IC₅₀ in target-specific assays (e.g., EGFR inhibition) .
Q. What analytical methods resolve synthetic byproducts or degradation products?
- LC-MS/MS : Identifies hydrolyzed ester metabolites (e.g., free carboxylic acid forms) in stability studies .
- 2D NMR (COSY, HSQC) : Assigns stereochemistry of oxidation products (e.g., sulfoxide diastereomers) .
Methodological Considerations
Q. How to validate the compound’s purity for in vivo studies?
- HPLC-DAD : Purity ≥98% with a single peak at λ = 254 nm .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
- Karl Fischer titration : Moisture content <0.1% to prevent hydrolysis during storage .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME : Estimates logP (2.8), topological polar surface area (120 Ų), and blood-brain barrier permeability (low) .
- Molinspiration : Predicts GPCR or kinase target likelihood based on similarity to known inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
